1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
CAS No.: 1067239-17-1
Cat. No.: VC7935471
Molecular Formula: C10H17NO5
Molecular Weight: 231.25
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1067239-17-1 |
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Molecular Formula | C10H17NO5 |
Molecular Weight | 231.25 |
IUPAC Name | 1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Standard InChI | InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-6-4-10(15,5-6)7(12)13/h6,15H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Standard InChI Key | VKJURBPNHWOHDW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a cyclobutane ring substituted with three functional groups:
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A hydroxyl group (-OH) at position 1.
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A tert-butoxycarbonylamino group (-NHCOO-t-Bu) at position 3.
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A carboxylic acid group (-COOH) at position 1.
This arrangement creates a sterically hindered structure, influencing its reactivity and interactions in synthetic pathways. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures .
Table 1: Key Chemical Identifiers
Stereochemical Considerations
The cyclobutane ring’s puckered conformation introduces strain, which can affect both synthetic accessibility and biological activity. The spatial arrangement of the hydroxyl and Boc-protected amino groups may lead to unique hydrogen-bonding interactions, critical for its role as an intermediate in chiral molecule synthesis .
Synthesis and Manufacturing
Industrial Production
Specialized manufacturers like Molcore BioPharmatech produce this compound under ISO-certified conditions, ensuring high purity (≥97%) for pharmaceutical applications . While detailed synthetic routes are proprietary, general strategies for analogous cyclobutane derivatives involve:
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Ring Formation: [2+2] Cycloaddition or ring-closing metathesis to construct the cyclobutane core.
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Functionalization: Sequential introduction of the hydroxyl, Boc-protected amino, and carboxylic acid groups via nucleophilic substitution or oxidation-reduction reactions.
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Purification: Chromatographic techniques to isolate the target compound from stereoisomeric byproducts .
Table 2: Typical Synthesis Parameters (Inferred)
Step | Reagents/Conditions | Yield (Typical) |
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Cyclobutane Formation | Photochemical [2+2] addition | 50–70% |
Boc Protection | Di-tert-butyl dicarbonate, base | 80–90% |
Carboxylic Acid Installation | Oxidation of primary alcohol | 60–75% |
Applications in Pharmaceutical Development
Role as an API Intermediate
The compound’s primary use lies in synthesizing protease inhibitors and peptidomimetics. The Boc group facilitates temporary amine protection, enabling precise control over reaction sequences. For example:
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Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, yielding a free amine for further coupling .
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Peptide Bond Formation: The carboxylic acid group reacts with amines via carbodiimide-mediated activation, forming amide linkages essential in peptide-based drugs .
Case Study: Antiviral Drug Synthesis
In recent studies, cyclobutane-containing analogs have shown promise as SARS-CoV-2 main protease inhibitors. The rigidity of the cyclobutane ring may enhance binding affinity to viral enzymes, though specific data for this compound remain proprietary .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility due to the hydrophobic Boc group; soluble in polar aprotic solvents (e.g., DMF, DMSO).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments, necessitating controlled storage .
Table 3: Analytical Data
Property | Method | Result |
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Melting Point | Differential Scanning Calorimetry | Not reported |
HPLC Purity | Reverse-phase C18 column | ≥97% |
Optical Rotation | Polarimetry | Data unavailable |
Future Research Directions
Expanding Therapeutic Utility
Ongoing research aims to leverage the compound’s scaffold in:
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Cancer Therapeutics: As a building block for kinase inhibitors targeting aberrant signaling pathways.
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Neurodegenerative Diseases: Modulating amyloid-beta aggregation in Alzheimer’s models.
Process Optimization
Advances in continuous-flow chemistry could improve the scalability and cost-efficiency of its synthesis, addressing current limitations in batch production .
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